(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
The compound is a complex organic molecule that includes a 1,2,4-triazole ring, a piperidine ring, and a thiophene ring . The 1,2,4-triazole ring is a type of heterocyclic aromatic organic compound, containing three nitrogen atoms. Piperidine is a widely used building block in the synthesis of organic compounds, and thiophene is a sulfur analog of the compound furan.
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 4-methyl-4H-1,2,4-triazol-3-yl methanamine are synthesized under solvothermal conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reactants present. Similar compounds have been involved in reactions with various oxidants and solvents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have shown thermal stability and acceptable densities .Scientific Research Applications
Synthesis and Structural Characterization
Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential applications in various domains. For instance, the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, which include the arylsulfonyl group, has been reported. These compounds were characterized using various spectroscopic techniques, indicating a structured approach to understanding their properties (Wang et al., 2015). Another study detailed the synthesis and crystal structure of a compound incorporating a toluene-4-sulfonyl-piperidin-4-yl group, further contributing to the body of knowledge on the structural aspects of such molecules (Girish et al., 2008).
Biological Activities
The exploration of biological activities is a significant area of research for compounds containing triazole, thiophene, and sulfonyl piperidinyl groups. Some derivatives have been found to exhibit favorable herbicidal and insecticidal activities, suggesting potential applications in agriculture and pest control (Wang et al., 2015). Moreover, antimicrobial activity studies have identified certain compounds as promising agents against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit antimicrobial activities . The primary target of such compounds is often the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets through the formation of hydrogen bonds and other non-covalent interactions . This interaction can lead to changes in the target’s function, often inhibiting its activity .
Biochemical Pathways
Given the potential antimicrobial activity of similar 1,2,4-triazole derivatives, it’s likely that the compound interferes with essential biochemical pathways in microbes, such as the ergosterol biosynthesis pathway .
Pharmacokinetics
The solubility and stability of the compound can significantly impact its bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines . This suggests that the compound may induce apoptosis or inhibit proliferation in these cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)11-2-5-17(6-3-11)12(18)10-4-7-21-8-10/h4,7-9,11H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVHKSEAZBUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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